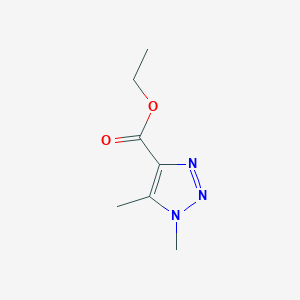![molecular formula C11H9N5O B6603799 3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one CAS No. 163977-52-4](/img/structure/B6603799.png)
3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one
Overview
Description
3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one, also known as Methylphenyl-triazolo-pyrimidine (MPTP), is a heterocyclic organic compound that has been used in scientific research for a variety of applications. It is a derivative of the triazole ring system, which consists of two nitrogen atoms and three carbon atoms. MPTP is a colorless, crystalline solid with a molecular weight of 221.32 g/mol and a melting point of 191-193 °C.
Scientific Research Applications
MPTP has been used in a variety of scientific research applications, including as an inhibitor of tyrosine hydroxylase and an inhibitor of the enzyme monoamine oxidase B (MAO-B). It has also been used as a ligand for the binding of neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, MPTP has been used in studies of Parkinson's disease, as it has been found to cause the death of dopaminergic neurons in certain areas of the brain.
Mechanism of Action
The exact mechanism of action of MPTP is not yet fully understood. However, it is believed that MPTP is metabolized by MAO-B in the brain to the toxic compound 1-methyl-4-phenylpyridinium (MPP+). This compound is then taken up by dopaminergic neurons, where it interferes with mitochondrial respiration and induces oxidative damage, leading to cell death.
Biochemical and Physiological Effects
MPTP has been found to cause the death of dopaminergic neurons in certain areas of the brain, leading to a variety of biochemical and physiological effects. These include a decrease in levels of dopamine, an increase in levels of the neurotransmitter glutamate, and an increase in levels of the protein alpha-synuclein. Additionally, MPTP has been found to cause oxidative damage to cells, leading to an increase in levels of reactive oxygen species (ROS).
Advantages and Limitations for Lab Experiments
MPTP has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time. However, there are several limitations, including the fact that it is toxic and can cause cellular damage. Additionally, it can be difficult to synthesize in large quantities, and the resulting compound is a mixture of two isomers, which can make it difficult to use in certain experiments.
Future Directions
There are a variety of potential future directions for research involving MPTP. These include further research into the mechanism of action of MPTP, as well as research into its use as a potential therapeutic agent for the treatment of Parkinson's disease. Additionally, further studies could be conducted to examine the potential use of MPTP in the synthesis of other compounds, and to develop methods for the more efficient synthesis of MPTP. Finally, further research could be conducted to examine the potential use of MPTP as a diagnostic agent in the diagnosis of neurological disorders, such as Parkinson's disease.
Synthesis Methods
MPTP can be synthesized using the conventional method of reaction of 1-methyl-1H-1,2,3-triazole with phenylmagnesium bromide in anhydrous diethyl ether. This reaction yields a mixture of two isomers, 3,6-dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one (MPTP) and 3,6-dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ol (MPTPO).
properties
IUPAC Name |
6-methyl-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-15-7-12-10-9(11(15)17)13-14-16(10)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWGTAWXQUJAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601156614 | |
| Record name | 3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601156614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | |
CAS RN |
163977-52-4 | |
| Record name | 3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163977-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601156614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B6603747.png)
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)




![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)



